

# Spectroscopic Data Cross-Reference for 4-Acetoxy-4'-pentyloxybenzophenone and Structural Analogs

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## Compound of Interest

Compound Name: 4-Acetoxy-4'-pentyloxybenzophenone

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## A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the spectroscopic data for **4-Acetoxy-4'-pentyloxybenzophenone** and two structurally related compounds: 4-Hydroxy-4'-pentyloxybenzophenone and 4-Acetoxybenzophenone. The information presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these molecules. The data is organized into clear, comparative tables, and detailed experimental protocols for the spectroscopic techniques are provided.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **4-Acetoxy-4'-pentyloxybenzophenone** and its selected analogs.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , ppm)

Compound	Ar-H	-O-CH <sub>2</sub> -	-CH <sub>2</sub> -	-CH <sub>3</sub> (acetoxy)	-CH <sub>3</sub> (pentyl)
4-Acetoxy-4'- pentyloxyben zophenone	7.75-7.85 (m, 4H), 7.20- 7.30 (m, 2H), 6.90-7.00 (m, 2H)	4.05 (t, 2H)	1.80-1.90 (m, 2H), 1.40- 1.55 (m, 4H)	2.32 (s, 3H)	0.95 (t, 3H)
4-Hydroxy-4'- pentyloxyben zophenone	7.70-7.80 (m, 4H), 6.85- 6.95 (m, 4H)	4.02 (t, 2H)	1.75-1.85 (m, 2H), 1.35- 1.50 (m, 4H)	-	0.94 (t, 3H)
4- Acetoxybenz ophenone	7.95-8.05 (m, 2H), 7.60- 7.70 (m, 1H), 7.45-7.55 (m, 2H), 7.20- 7.30 (d, 2H)	-	-	2.34 (s, 3H)	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, ppm)

Compound	C=O	Ar-C (quaternary)	Ar-CH	-O-CH <sub>2</sub> -	-CH <sub>2</sub> -	-CH <sub>3</sub> (acetoxy)	-CH <sub>3</sub> (pentyl)
4-Acetoxy-4'-pentyloxybenzophenone	195.5	163.8, 155.0, 137.5, 130.2	132.5, 130.0, 121.8, 114.2	68.3	29.0, 28.3, 22.5	21.2	14.0
4-Hydroxy-4'-pentyloxybenzophenone	196.2	163.5, 162.8, 130.5, 129.8	132.8, 132.5, 115.5, 114.1	68.2	29.0, 28.3, 22.5	-	14.0
4-Acetoxybenzophenone	196.8	154.5, 138.0, 135.0	133.5, 129.8, 128.5, 121.5	-	-	21.2	-

Table 3: Infrared (IR) Spectroscopic Data (cm<sup>-1</sup>)

Compound	C=O Stretch	C-O Stretch (ester/ether)	Ar C=C Stretch	C-H Stretch
4-Acetoxy-4'-pentyloxybenzophenone	1765, 1650	1205, 1160	1600, 1505	2955, 2870
4-Hydroxy-4'-pentyloxybenzophenone	1645	1280, 1165	1605, 1510	3350 (br, O-H), 2950, 2865
4-Acetoxybenzophenone	1760, 1660	1210	1600, 1500	3070

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragments
4-Acetoxy-4'-pentyloxybenzophenone	326.15	284, 213, 121, 71
4-Hydroxy-4'-pentyloxybenzophenone	284.14	213, 121, 71
4-Acetoxybenzophenone	240.08	198, 121, 43

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to obtain the data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.<sup>[1]</sup>

- **Sample Preparation:** Approximately 5-10 mg of the solid sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.<sup>[2]</sup> The solution is transferred to a 5 mm NMR tube.
- **Data Acquisition:** The spectrometer is used to acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. For <sup>1</sup>H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra are commonly recorded on an FT-IR spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is often employed.

- ATR Method:
  - A small amount of the solid sample is placed directly onto the ATR crystal.
  - Pressure is applied to ensure good contact between the sample and the crystal.
  - The IR spectrum is then recorded.[\[3\]](#)
- KBr Pellet Method:
  - Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[\[3\]](#)
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[3\]](#)
  - The KBr pellet is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded.[\[3\]](#)

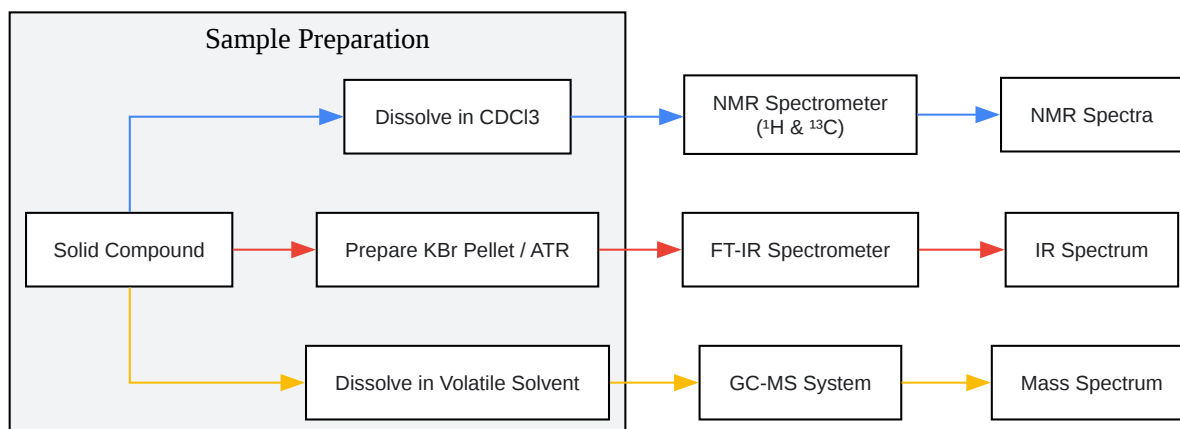
## Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra are typically obtained using a GC-MS system.

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: A small volume (typically 1  $\mu$ L) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[\[4\]](#)
- MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ). A mass spectrum is generated for each component, showing the relative abundance of different fragments.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.



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Caption: General workflow for spectroscopic analysis of a solid organic compound.

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